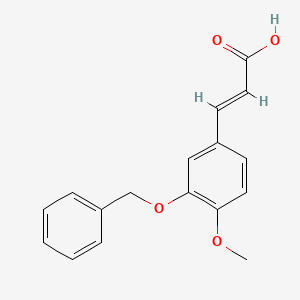
3-(3-(Benzyloxy)-4-methoxyphenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(3-(Benzyloxy)-4-methoxyphenyl)acrylic acid” is a chemical compound with the linear formula C17H16O4 . It has a molecular weight of 284.315 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C17H16O4 . The InChI code for this compound is 1S/C17H16O4/c17-16 (18)10-9-13-7-4-8-15 (11-13)19-12-14-5-2-1-3-6-14/h1-11H,12H2, (H,17,18)/b10-9+ .Chemical Reactions Analysis
While there isn’t specific information on the chemical reactions involving “this compound”, it’s worth noting that related compounds, chiral 3-substituted benzoxaboroles, were synthesized via an asymmetric Morita–Baylis–Hillman reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 284.315 . Unfortunately, the available resources do not provide further details on its physical and chemical properties.Aplicaciones Científicas De Investigación
1. Biological Activity and Synthesis
The compound 3-(3-(Benzyloxy)-4-methoxyphenyl)acrylic acid has been investigated for its biological activities. Studies have shown that compounds with free phenolic hydroxyls exhibit scavenging free-radical and antioxidant activity, with moderate inhibition of lipid peroxidation observed for this compound specifically (Obregón-Mendoza et al., 2018). Additionally, significant inhibition of cell growth in certain tumor cell lines was reported, indicating potential therapeutic applications in cancer research.
2. Polymer Synthesis and Potential Biological Effects
Research has explored the synthesis of new acrylate-based polymers, potentially convertible to polyphenolic polymers, using monomers like this compound. These polymers demonstrate potential for various biological effects (Yuan et al., 1992). The process involves free-radical polymerization and has implications in the field of biocompatible materials.
3. Chemical Synthesis and Reaction Mechanisms
The compound has been used in various chemical synthesis processes. Studies have detailed the reaction mechanisms involving this compound, providing insights into its behavior under different chemical conditions. This research is crucial for developing new synthetic methodologies and understanding the compound's properties (Liu et al., 2009).
4. Development of Functional Polymers
The application of this compound extends to the development of functional polymers. Research in this area focuses on creating polymers with specific properties, such as UV absorption, thermal stability, and photoreactivity. These developments are significant for materials science, particularly in creating specialized coatings and films (Li et al., 1984).
Safety and Hazards
While specific safety and hazard information for “3-(3-(Benzyloxy)-4-methoxyphenyl)acrylic acid” is not available, general safety measures for handling chemicals include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .
Propiedades
Número CAS |
24807-37-2 |
|---|---|
Fórmula molecular |
C17H16O4 |
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
(Z)-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C17H16O4/c1-20-15-9-7-13(8-10-17(18)19)11-16(15)21-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,18,19)/b10-8- |
Clave InChI |
FQCWLBGBAQCDJF-NTMALXAHSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C\C(=O)O)OCC2=CC=CC=C2 |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)OCC2=CC=CC=C2 |
SMILES canónico |
COC1=C(C=C(C=C1)C=CC(=O)O)OCC2=CC=CC=C2 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2860660.png)
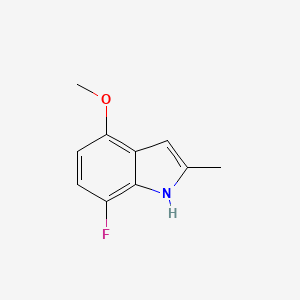
![N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2860662.png)
![6-Isopropyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2860664.png)
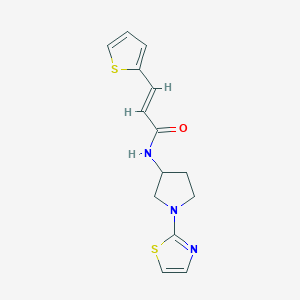
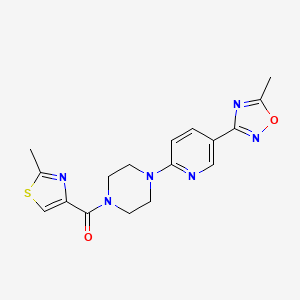
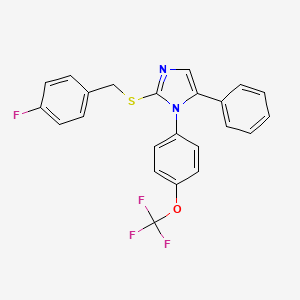
![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2860670.png)
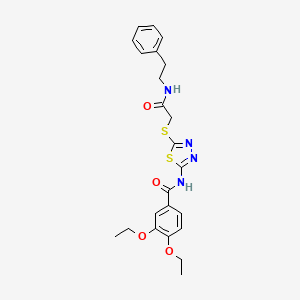
![Potassium;[(1R,3S)-2,2-difluoro-3-(methoxymethyl)cyclopropyl]-trifluoroboranuide](/img/structure/B2860673.png)
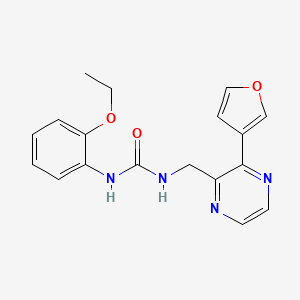
![2-Morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2860677.png)
![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B2860678.png)
![(2Z)-3-(2-methoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2860679.png)
